1,3,5-Eto-17-oscl

Steroid sulfatase inhibition Enzyme kinetics Structure-activity relationship

1,3,5-Eto-17-oscl (CAS 148259-10-3), systematically named 17-oxoestra-1,3,5(10)-triene-3-sulfonyl chloride, is a synthetic steroid derivative that functions as an inhibitor of estrone sulfatase (EC 3.1.6.2). It belongs to the estra-1,3,5(10)-triene class and features a sulfonyl chloride group at the C-3 position.

Molecular Formula C18H21ClO3S
Molecular Weight 352.9 g/mol
CAS No. 148259-10-3
Cat. No. B117252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Eto-17-oscl
CAS148259-10-3
Synonyms1,3,5-ETO-17-OSCl
estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride
Molecular FormulaC18H21ClO3S
Molecular Weight352.9 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl
InChIInChI=1S/C18H21ClO3S/c1-18-9-8-14-13-5-3-12(23(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1
InChIKeyASDYGQBNTJDQGH-CBZIJGRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Eto-17-oscl (148259-10-3): Estrone Sulfatase Inhibitor – Baseline Overview for Research Sourcing


1,3,5-Eto-17-oscl (CAS 148259-10-3), systematically named 17-oxoestra-1,3,5(10)-triene-3-sulfonyl chloride, is a synthetic steroid derivative that functions as an inhibitor of estrone sulfatase (EC 3.1.6.2) [1]. It belongs to the estra-1,3,5(10)-triene class and features a sulfonyl chloride group at the C-3 position [1]. The compound has a molecular formula of C₁₈H₂₁ClO₃S and a molecular weight of 352.88 g/mol, with predicted physicochemical properties including an ACD/LogP of 4.19 . It was first reported as a strong inhibitor of estrone sulfatase in human placental microsomes [1].

1,3,5-Eto-17-oscl (148259-10-3): Why In-Class Sulfatase Inhibitors Cannot Be Interchanged


Estrone sulfatase inhibitors span diverse chemical classes including sulfamates (e.g., EMATE), sulfonates, phosphonates, and sulfonyl chlorides, yet their pharmacological profiles differ dramatically. EMATE is an exceptionally potent inhibitor (IC₅₀ ~65 pM) but possesses intrinsic estrogenic activity that renders it unsuitable for treating estrogen-dependent diseases [1]. Conversely, many early sulfonate- and phosphate-based analogs demonstrated only weak inhibitory activity in vitro [2]. The sulfonyl chloride analog 1,3,5-Eto-17-oscl occupies a distinct niche: it combines robust inhibitory activity (91.5% at 300 µM) with a structural class (sulfonyl chloride) not associated with estrogen receptor agonism, thereby enabling research applications where both potency and avoidance of hormonal confounding are critical [2][3].

1,3,5-Eto-17-oscl (148259-10-3): Quantitative Differentiation Evidence for Scientific Procurement


Superior Inhibitory Potency Among 3-Desoxyestrone Sulfonyl Analogs

In a comparative study using purified human placental sterylsulfatase, dE1-3-sulfonylchloride (1,3,5-Eto-17-oscl) exhibited the highest inhibitory potency among a series of 3-desoxyestrone derivatives. The rank order of inhibition was: dE1-3-sulfonylchloride > dE1-3-sulfonylfluoride ≈ dE1-3-sulfonate > dE1-3-sulfonamide ≈ 3-methylsulfonyl-dE1 [1]. This establishes the sulfonyl chloride analog as the most effective inhibitor within this closely related chemical series.

Steroid sulfatase inhibition Enzyme kinetics Structure-activity relationship

Robust In Vitro Inhibition of Estrone Sulfatase in Human Placental Microsomes

When evaluated in an in vitro assay using the microsomal fraction isolated from human term placenta, 1,3,5-Eto-17-oscl (sulfonyl chloride analog) produced 91.5% inhibition of estrone sulfatase enzymatic activity at a concentration of 300 µM [1]. In stark contrast, all other inhibitor classes tested in the same study—including sulfonates, methylene sulfonates, and phosphates—exhibited only low inhibitory activities under identical assay conditions [1].

Estrone sulfatase inhibition Placental microsomes Enzymatic assay

Time-Dependent, Irreversible Inhibition via Covalent Modification

Kinetic analysis revealed that dE1-3-sulfonylchloride (1,3,5-Eto-17-oscl) exhibits a biphasic inhibitory profile: an initial fast reversible association with the enzyme, followed by a time-dependent phase that is consistent with covalent modification (alkylation) of the sterylsulfatase active site [1]. This latter inhibitory component was partially prevented in the presence of substrate, indicating active-site directed covalent inactivation [1]. While EMATE is also an irreversible inhibitor, it suffers from estrogenic liability; the sulfonyl chloride analog provides irreversible inhibition without reported hormonal activity [2].

Irreversible enzyme inhibition Covalent inhibitor Steroid sulfatase mechanism

Favorable Lipophilicity Profile for Membrane Permeability

Predicted physicochemical data indicate that 1,3,5-Eto-17-oscl has an ACD/LogP of 4.19 and a LogD (pH 7.4) of 3.82, with zero hydrogen bond donors and a polar surface area of 60 Ų . In comparison, EMATE (estrone-3-O-sulfamate) has a lower ACD/LogP of 3.12, two hydrogen bond donors, and a larger polar surface area of 95 Ų . The higher lipophilicity and reduced hydrogen-bonding capacity of the sulfonyl chloride analog suggest enhanced passive membrane permeability relative to the sulfamate class.

Lipophilicity Membrane permeability Drug-like properties

1,3,5-Eto-17-oscl (148259-10-3): Evidence-Driven Research Application Scenarios


Positive Control in Estrone Sulfatase Inhibition Assays

With 91.5% inhibition at 300 µM in human placental microsomes [1], 1,3,5-Eto-17-oscl serves as a reliable positive control for validating estrone sulfatase enzymatic assays, particularly when screening novel inhibitor candidates. Its robust activity contrasts sharply with the weak inhibition observed for many early sulfonate and phosphate analogs, ensuring clear assay signal differentiation.

Tool Compound for Mechanistic Studies of Irreversible STS Inhibition

The time-dependent, covalent inhibition mechanism of 1,3,5-Eto-17-oscl [2] makes it a valuable tool for investigating irreversible inactivation of steroid sulfatase. Researchers can employ this compound in washout experiments or substrate protection assays to dissect the kinetic contributions of covalent modification versus reversible binding, without the confounding estrogenic activity associated with EMATE [3].

Reference Standard for SAR Studies of 3-Substituted Estrone Derivatives

As the most potent inhibitor within the dE1-3-sulfonyl series (dE1-3-sulfonylchloride > sulfonylfluoride ≈ sulfonate > sulfonamide) [2], 1,3,5-Eto-17-oscl provides a benchmark reference for structure-activity relationship (SAR) campaigns exploring electronegative substituents at the steroid C-3 position. It enables quantitative benchmarking of newly synthesized analogs.

Cell-Based Studies Requiring Enhanced Membrane Permeability

The favorable lipophilicity profile (LogP 4.19, zero H-bond donors) predicts superior passive membrane permeability compared to more polar sulfamate inhibitors like EMATE. This property supports its use in cell-based assays where efficient intracellular access to the endoplasmic reticulum-localized steroid sulfatase enzyme is critical for observing inhibitory effects.

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